6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one
Overview
Description
The compound "6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one" is a derivative of naphthyridine, a bicyclic structure composed of two fused six-membered rings with nitrogen atoms at positions 1 and 6. This compound is characterized by a tetrahydro modification indicating the saturation of the two rings and a benzyl group attached to the sixth carbon. The naphthyridine derivatives are of significant interest due to their pharmacological properties and potential as intermediates in the synthesis of natural product analogues .
Synthesis Analysis
The synthesis of related naphthyridinone compounds involves multi-step reactions. A general method for synthesizing dihydronaphthyridinones with aryl-substituted quaternary benzylic centers has been developed, which includes an SNAr reaction using chloronicotinate esters and tertiary benzylic nitriles, followed by a selective nitrile reduction and lactam ring closure . Another approach for synthesizing benzonaphthyrid
Scientific Research Applications
Antioxidant Activity in Lipid Membranes and Low-Density Lipoproteins :
- A study by Nam et al. (2007) explored tetrahydro-1,8-naphthyridinol analogues of alpha-tocopherol. These compounds, including variants of the compound , demonstrated significant antioxidant activity in lipid membranes and low-density lipoproteins. They were found to be superior to alpha-tocopherol in trapping peroxyl radicals and showed potential for good antioxidant characteristics in both membranes and lipoproteins.
Synthesis of Dihydronaphthyridinones with Aryl-Substituted Quaternary Benzylic Centers :
- Murray et al. (2023) reported on the synthesis of various 7,8-dihydro-1,6-naphthyridin-5(6H)-ones and 3,4-dihydro-2,7-naphthyridin-1(2H)-ones, including compounds with a similar structure to "6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one". This research is significant in the context of organic synthesis and the development of new chemical compounds.
Antivertigo Agents Synthesis :
- The synthesis of methyl homologs of 5,6,7,8-tetrahydro-1,6-naphthyridine was explored by Shiozawa et al. (1984) as potential antivertigo agents. This research is relevant for understanding the chemical modifications and potential therapeutic applications of compounds similar to "6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one".
C-Met Kinase Inhibitors :
- Wang et al. (2013) discovered that by incorporating a cyclic urea pharmacophore into the 1,6-naphthyridine framework, they could create effective c-Met kinase inhibitors. This is significant for medicinal chemistry and the development of targeted therapies.
properties
IUPAC Name |
6-benzyl-2,5,7,8-tetrahydro-2,6-naphthyridin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15-14-7-9-17(11-13(14)6-8-16-15)10-12-4-2-1-3-5-12/h1-6,8H,7,9-11H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSOMLGEDNNJIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=O)NC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624902 | |
Record name | 6-Benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one | |
CAS RN |
601514-62-9 | |
Record name | 6-Benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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